

Application Note: Spectroscopic and Spectrometric Characterization of 3-Amino-4-methoxybenzanilide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Amino-4-methoxybenzanilide

Cat. No.: B094723

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed spectroscopic and spectrometric data for the characterization of **3-Amino-4-methoxybenzanilide**. It includes protocols for the synthesis of the compound and subsequent analysis using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The presented data, including ^1H NMR and Mass Spectrometry, are crucial for the verification of the molecular structure and purity of **3-Amino-4-methoxybenzanilide**, a compound of interest in synthetic and medicinal chemistry.

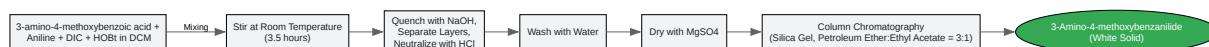
Introduction

3-Amino-4-methoxybenzanilide is a chemical compound with applications as an intermediate in the synthesis of dyes and potentially in the development of new pharmaceutical agents.^[1] Accurate and reliable analytical data are paramount for the unequivocal identification and quality control of this compound. This application note outlines the experimental procedures to acquire and interpret NMR and mass spectrometry data for **3-Amino-4-methoxybenzanilide**. The provided protocols and data tables serve as a valuable resource for researchers in the fields of organic synthesis, analytical chemistry, and drug discovery.

Experimental Protocols

Synthesis of 3-Amino-4-methoxybenzanilide

A common method for the synthesis of **3-Amino-4-methoxybenzanilide** involves the reaction of 3-amino-4-methoxybenzoic acid with aniline.


Materials:

- 3-amino-4-methoxybenzoic acid
- Aniline
- 1,3-Diisopropylcarbodiimide (DIC)
- Hydroxybenzotriazole (HOBr)
- Dichloromethane (DCM)
- 0.5 N Sodium Hydroxide (NaOH)
- 0.5 N Hydrochloric Acid (HCl)
- Magnesium Sulfate ($MgSO_4$)
- Silica gel for column chromatography
- Petroleum ether
- Ethyl acetate

Procedure:

- To a solution of 3-amino-4-methoxybenzoic acid (0.20 g, 0.12 mmol) in dichloromethane, add DIC (0.17 mL, 0.18 mmol) and HOBr (0.24 g, 0.18 mmol) at room temperature.
- Stir the reaction mixture for 30 minutes.
- Add aniline (0.13 mL, 0.14 mmol) to the mixture and continue stirring for approximately 3 hours.

- Quench the reaction by adding 0.5 N NaOH solution.
- Separate the organic layer and neutralize the aqueous layer with 0.5 N HCl.
- Wash the dichloromethane layer three times with 10 mL of water.
- Dry the organic layer over MgSO₄ for 2 hours.
- Filter the solution and remove the solvent under reduced pressure.
- Purify the residue by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (3:1) as the eluent.
- The final product is obtained as a white solid.

[Click to download full resolution via product page](#)

Synthesis Workflow for **3-Amino-4-methoxybenzanilide**.

NMR Spectroscopy Protocol

Instrumentation:

- 400 MHz NMR Spectrometer

Sample Preparation:

- Dissolve approximately 5-10 mg of **3-Amino-4-methoxybenzanilide** in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Acquisition Parameters for ¹H NMR:

- Pulse Program: Standard single-pulse experiment
- Number of Scans: 16

- Relaxation Delay: 1.0 s
- Spectral Width: 16 ppm
- Temperature: 298 K

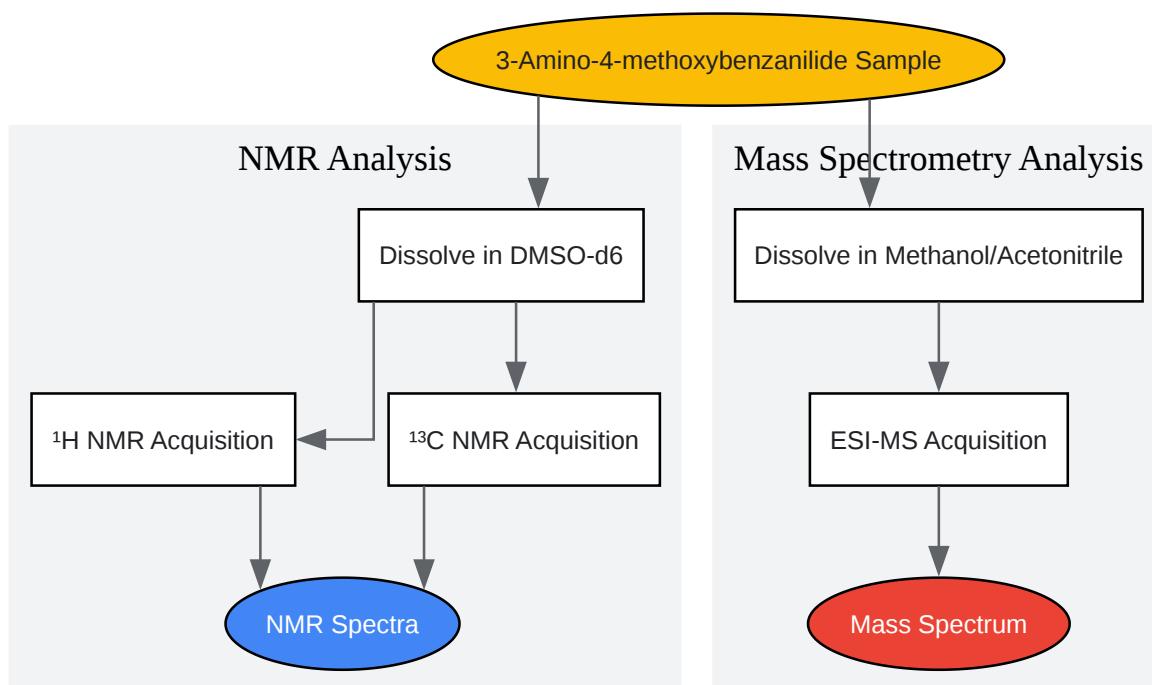
Acquisition Parameters for ^{13}C NMR:

- Pulse Program: Proton-decoupled experiment
- Number of Scans: 1024
- Relaxation Delay: 2.0 s
- Spectral Width: 240 ppm
- Temperature: 298 K

Mass Spectrometry Protocol

Instrumentation:

- Electrospray Ionization Mass Spectrometer (ESI-MS)


Sample Preparation:

- Prepare a dilute solution of **3-Amino-4-methoxybenzanilide** in a suitable solvent such as methanol or acetonitrile.

ESI-MS Parameters:

- Ionization Mode: Positive
- Capillary Voltage: 3.5 kV
- Cone Voltage: 30 V
- Source Temperature: 120 °C

- Desolvation Temperature: 350 °C
- Desolvation Gas Flow: 600 L/hr
- Scan Range: m/z 50-500

[Click to download full resolution via product page](#)

Analytical Workflow for Spectroscopic and Spectrometric Analysis.

Data Presentation

^1H NMR Data

The ^1H NMR spectrum of **3-Amino-4-methoxybenzanilide** was recorded in DMSO-d₆ at 400 MHz. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Chemical Shift (ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Assignment
9.92	s	1H	-	NH
7.74	d	2H	9.0	Phenyl H
7.32	m	2H	-	Phenyl H
7.21	d	2H	8.0	Phenyl H
7.06	m	1H	-	Phenyl H
6.88	d	1H	8.0	Phenyl H
4.90	br s	2H	-	NH ₂
3.83	s	3H	-	OCH ₃

¹³C NMR Data

Publicly available experimental ¹³C NMR data for **3-Amino-4-methoxybenzanilide** could not be located. The following table provides predicted chemical shifts based on typical ranges for the carbon environments present in the molecule.

Predicted Chemical Shift (ppm)	Carbon Environment
165-175	C=O (Amide)
145-155	C-O (Aromatic)
135-145	C-N (Aromatic)
110-130	C-H (Aromatic)
110-130	C-C (Aromatic Quaternary)
55-60	O-CH ₃

Mass Spectrometry Data

The mass spectrum of **3-Amino-4-methoxybenzanilide** was obtained using Electrospray Ionization (ESI) in positive ion mode.

Ion	m/z (Observed)
[M+H] ⁺	243

The molecular formula of **3-Amino-4-methoxybenzanilide** is C₁₄H₁₄N₂O₂, with a molecular weight of 242.27 g/mol. The observed mass-to-charge ratio of 243 corresponds to the protonated molecule [M+H]⁺, confirming the molecular weight of the compound.

Conclusion

This application note has provided a comprehensive overview of the analytical data for **3-Amino-4-methoxybenzanilide**. The detailed protocols for synthesis, NMR, and mass spectrometry, along with the tabulated spectral data, offer a complete guide for the characterization of this molecule. The presented ¹H NMR and ESI-MS data are consistent with the proposed structure of **3-Amino-4-methoxybenzanilide**, providing a reliable reference for researchers and professionals in the chemical and pharmaceutical sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Amino-4-methoxybenzanilide(120-35-4) ¹³C NMR spectrum [chemicalbook.com]
- To cite this document: BenchChem. [Application Note: Spectroscopic and Spectrometric Characterization of 3-Amino-4-methoxybenzanilide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b094723#nmr-and-mass-spectrometry-data-for-3-amino-4-methoxybenzanilide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com